REACTION_CXSMILES
|
C(OC([NH:8][NH:9][C:10]([C:12]1[CH:17]=[C:16]([CH3:18])[N:15]=[C:14]([CH2:19][CH3:20])[CH:13]=1)=[O:11])=O)(C)(C)C.Cl>O1CCOCC1>[CH2:19]([C:14]1[CH:13]=[C:12]([CH:17]=[C:16]([CH3:18])[N:15]=1)[C:10]([NH:9][NH2:8])=[O:11])[CH3:20]
|
Name
|
N′-(2-ethyl-6-methyl-pyridine-4-carbonyl)-hydrazinecarboxylic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NNC(=O)C1=CC(=NC(=C1)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated
|
Type
|
CUSTOM
|
Details
|
the 2-ethyl-6-methyl-isonicotinic acid hydrazide hydrochloride is precipitated from Et2O as white foam
|
Name
|
|
Type
|
|
Smiles
|
C(C)C=1C=C(C(=O)NN)C=C(N1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |